4-({[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}methyl)benzoic acid
Description
Properties
IUPAC Name |
4-[[[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-16(19-10-12-5-7-13(8-6-12)18(24)25)11-21-17(23)9-14-3-1-2-4-15(14)20-21/h5-9H,1-4,10-11H2,(H,19,22)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEVNNFKQPTTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}methyl)benzoic acid typically involves multiple steps. One common route starts with the preparation of the cinnolinone core, followed by the introduction of the acetyl group and finally the benzoic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized via multi-step reactions involving:
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Esterification of substituted benzoic acids (e.g., methyl 4-bromo-2-methylbenzoate synthesis via sulfuric acid catalysis in methanol ).
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Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions with vinylboronates to introduce unsaturated ketones ).
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Amide bond formation using coupling reagents like DMT/NMM/TsO⁻ or HATU to link the tetrahydrocinnolin-3-one acetyl group to the 4-aminomethylbenzoic acid scaffold .
Table 1: Representative Reaction Conditions
Benzoic Acid Core
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Decarboxylation : Occurs at >200°C, forming CO₂ and a methylbenzene derivative .
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Ester hydrolysis : Reversible under acidic/basic conditions (e.g., saponification with NaOH/MeOH ).
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Salt formation : Reacts with bases (e.g., NaHCO₃) to form water-soluble carboxylates .
Tetrahydrocinnolin-3-one Ring
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Oxidation : The 3-keto group is stable under mild conditions but oxidizes further with strong agents (e.g., KMnO₄) to form quinazoline-diones .
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Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the cinnolin ring to a tetrahydroquinoline analog .
Acetylated Amide Linker
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Hydrolysis : Cleaved by concentrated HCl or NaOH to release 4-aminomethylbenzoic acid and 3-oxo-tetrahydrocinnolin-2-yl acetic acid .
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Transacetylation : Reacts with alcohols (e.g., ethanol) under acid catalysis to form ethyl ester derivatives .
Stability and Degradation Pathways
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pH sensitivity : Stable in neutral pH but degrades in strongly acidic (pH <2) or basic (pH >10) conditions via amide hydrolysis .
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Thermal decomposition : Decomposes above 300°C, releasing CO₂ and nitrogenous fragments (observed in TGA-DSC studies) .
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Photodegradation : UV light induces ring-opening of the tetrahydrocinnolin moiety, forming nitroso intermediates .
Scientific Research Applications
Medicinal Chemistry
- Antitumor Activity : Research indicates that compounds with structures similar to 4-({[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}methyl)benzoic acid may exhibit cytotoxic effects against various cancer cell lines. The incorporation of the tetrahydrocinnoline moiety has been linked to enhanced antitumor properties due to its ability to interact with cellular targets involved in proliferation and apoptosis pathways.
- Anti-inflammatory Effects : The benzoic acid derivative has shown promise in reducing inflammation markers in vitro. Studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs.
- Neuroprotective Properties : Preliminary studies have indicated potential neuroprotective effects against oxidative stress and neurodegeneration. The compound's ability to cross the blood-brain barrier could make it suitable for treating neurodegenerative diseases.
Biochemical Research
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to cancer metabolism. This inhibition can be valuable in designing targeted therapies.
- Molecular Targeting : Ongoing research is focused on identifying specific molecular targets for this compound within cellular signaling pathways. Understanding these interactions can lead to the development of more effective therapeutic agents.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound exhibited dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutics.
- Animal Models : In vivo studies using mouse models of inflammation showed significant reductions in swelling and pain response when treated with the compound compared to control groups.
Mechanism of Action
The mechanism of action of 4-({[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Comparison Based on Heterocyclic Core Modifications
| Compound Name | Core Structure | Key Features | Biological Activity |
|---|---|---|---|
| 4-({[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}methyl)benzoic acid | Tetrahydrocinnolin | Combines partial saturation (5,6,7,8-tetrahydro) with a keto group at position 3. | Potential anti-inflammatory or enzyme inhibition due to cinnolin’s electron-deficient nature . |
| 2-(4-Fluorobenzyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid | Hexahydrocinnolin | Fully saturated cinnolin core with a fluorinated benzyl group. | Enhanced metabolic stability due to fluorination; altered binding affinity . |
| 3-[(6,8-Dichloro-2-oxochromen-3-yl)carbonylamino]benzoic acid | Chromone | Replaces cinnolin with a chromone (oxygen-containing heterocycle). | Antioxidant and anti-apoptotic activities due to chromone’s radical-scavenging properties . |
Key Insight: The tetrahydrocinnolin core in the target compound balances partial saturation (for conformational flexibility) and electron-deficient aromaticity (for targeted interactions), distinguishing it from fully saturated or oxygen-containing analogs.
Comparison Based on Linker and Substituent Variations
Key Insight: The acetylated amino-methyl linker in the target compound optimizes solubility and bioavailability, whereas sulfur-containing linkers (e.g., thiazolidinone or thiazinan) introduce distinct electronic and steric effects.
Comparison Based on Terminal Functional Groups
Key Insight : The free carboxylic acid in the target compound enhances target engagement but may reduce oral bioavailability compared to esterified derivatives.
Research Findings and Mechanistic Insights
- Biological Activity: The tetrahydrocinnolin core may inhibit kinases or inflammatory mediators, as seen in structurally related compounds .
- Synthetic Accessibility: Derivatives of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid () suggest that modifying the linker or core can tune potency and selectivity.
- ADMET Profile : Fluorinated analogs () demonstrate improved metabolic stability, while esterified derivatives () enhance membrane permeability.
Q & A
Q. What are the critical parameters for optimizing the synthesis of 4-({[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}methyl)benzoic acid?
- Methodological Answer : Synthesis optimization requires careful control of reaction temperature (e.g., 45–50°C for analogous triazine derivatives), solvent polarity (hexane/EtOH mixtures), and reaction time (1–1.25 hours for similar coupling reactions). Monitoring via TLC (Rf values ~0.51–0.62) and purification through recrystallization or column chromatography is essential. For example, triazine-based coupling reactions in DMSO-d6 under nitrogen atmosphere yield high-purity products, as validated by NMR and elemental analysis .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of NMR (200–400 MHz, DMSO-d6) and NMR (50 MHz) to verify functional groups. For instance, characteristic peaks include:
Q. What solvent systems are suitable for solubility and stability studies of this compound?
- Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF) for stock solutions and aqueous buffers (pH 4–9) for biological assays. Stability studies should include accelerated degradation tests under varying pH (1–13), temperature (4–40°C), and light exposure. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?
- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the cinnolinone moiety may exhibit electron-deficient behavior, favoring nucleophilic attacks at the acetylated amino group. Pair computational results with experimental kinetics (e.g., reaction rate constants under varying conditions) to validate predictions .
Q. What strategies resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Conflicting NMR signals (e.g., overlapping peaks or missing signals) can be addressed by:
Q. How to design experiments to investigate the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. For enzyme inhibition assays, employ fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) and monitor activity under pseudo-first-order conditions. Include controls for non-specific binding (e.g., bovine serum albumin) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
